molecular formula C20H22N2O5S B2441544 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941983-23-9

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2441544
CAS No.: 941983-23-9
M. Wt: 402.47
InChI Key: URQYYDFVTGWXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has an inhibitory constant of 0.08 nM for human FXa, demonstrating its high selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

Although this compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to thrombin generation and platelet aggregation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to activated factor X (FXa) and inhibiting its activity . This inhibition can occur at multiple levels, including free FXa, prothrombinase-bound FXa, and clot-bound FXa .

Temporal Effects in Laboratory Settings

Its rapid onset of inhibition of FXa suggests that it may have immediate effects on cellular function .

Dosage Effects in Animal Models

Pre-clinical studies of this compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Its low clearance and small volume of distribution suggest that it may be efficiently transported and distributed within the body .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-5-6-15(12-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYYDFVTGWXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.